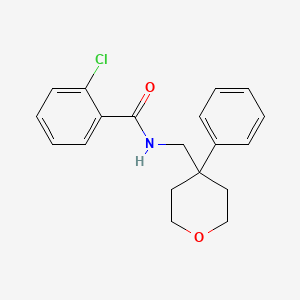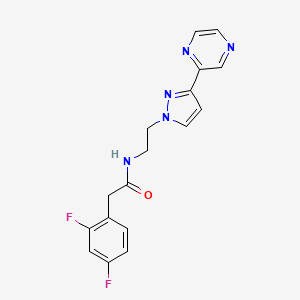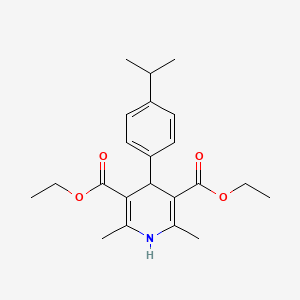![molecular formula C23H29NO4S B2369716 (4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 1797836-59-9](/img/structure/B2369716.png)
(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research involves the synthesis and detailed structural analysis of compounds with similar sulfonyl and methanone groups. For example, a study focused on the synthesis of a compound involving piperidin-4-yl and difluorophenyl methanone oxime, highlighting the use of spectroscopic techniques and X-ray diffraction to understand its geometry and intermolecular interactions. This type of research is fundamental in developing new materials with specific thermal and optical properties (Karthik et al., 2021).
Radiosynthesis and In Vivo Evaluation
Another dimension of scientific research application is the radiosynthesis of compounds for potential medical imaging applications. A study reported the synthesis, radiolabeling, and preliminary in vivo evaluation of a compound for visualizing the 5-HT2A receptor with SPECT, indicating the relevance of such compounds in developing diagnostic tools (Blanckaert et al., 2005).
Antitubercular Activities
Compounds with a piperidin-4-yl structure have been synthesized and evaluated for their antitubercular activities. One study highlighted the synthesis of cyclopropyl methanols with significant minimum inhibitory concentrations against Mycobacterium tuberculosis, demonstrating the potential of such structures in developing new antitubercular agents (Bisht et al., 2010).
Antiproliferative Activity
Research into heterocyclic compounds, including those with piperidin-1-yl and morpholino groups, has shown promising antiproliferative activity. These studies are pivotal in the discovery of new cancer therapeutics, offering insights into the molecular framework necessary for inhibiting cancer cell growth (Prasad et al., 2018).
Selective Estrogen Receptor Modulators
The synthesis of compounds featuring piperidinyl methanone structures has contributed to the development of selective estrogen receptor modulators (SERMs), illustrating the impact of such research in designing drugs with specific actions on estrogen receptors, beneficial for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Propriétés
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-17(2)16-29(26,27)22-11-13-24(14-12-22)23(25)19-9-7-18(8-10-19)20-5-4-6-21(15-20)28-3/h4-10,15,17,22H,11-14,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLMUWGVLYRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)


![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)

![Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2369640.png)

![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)

![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)

![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)

![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)